molecular formula C15H14ClNO2 B496689 3-chloro-N-(2-phenoxyethyl)benzamide CAS No. 698985-94-3

3-chloro-N-(2-phenoxyethyl)benzamide

Cat. No.: B496689
CAS No.: 698985-94-3
M. Wt: 275.73g/mol
InChI Key: QKGIGZHWIYMJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-phenoxyethyl)benzamide is a synthetic benzamide derivative offered as a high-purity research chemical for use in scientific investigations. Benzamide compounds represent a significant scaffold in medicinal chemistry and are extensively studied for their potential to interact with various biological targets. Research on structurally similar benzamide derivatives has demonstrated their relevance in central nervous system drug discovery, particularly as acetylcholinesterase (AChE) inhibitors for investigating potential therapeutic approaches for neurodegenerative conditions . The molecular architecture of this compound, which combines a chloro-substituted benzamide ring with a phenoxyethyl linker, is designed to facilitate structure-activity relationship (SAR) studies. Scientists can utilize this compound as a key intermediate or pharmacophore in developing and characterizing novel bioactive molecules. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-phenoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGIGZHWIYMJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Biological Activities and Pharmacological Potential

Exploration of Antimicrobial Activity

Benzamides as a class of chemical compounds have been noted for their potential biological activities, which may include antimicrobial properties. ontosight.ai However, specific research into the antibacterial and antifungal efficacy of 3-chloro-N-(2-phenoxyethyl)benzamide is not extensively detailed in currently available literature. Broader studies on related chlorinated amide and benzamide (B126) derivatives provide some insight into the potential antimicrobial effects of this structural class.

Antibacterial Efficacy Studies

There is a lack of specific studies detailing the antibacterial efficacy of this compound. However, research on other molecules containing chloro and benzamide motifs, such as N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives, has demonstrated moderate to high antibacterial action against various pathogenic bacteria. researchgate.net Similarly, novel 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. latamjpharm.org These findings in related structures suggest a potential avenue for future investigation into the specific antibacterial properties of this compound.

Antifungal Efficacy Studies

Assessment of Anticancer Activity

The anticancer potential of N-substituted benzamides has been a subject of scientific inquiry. Detailed mechanistic studies have been conducted on closely related compounds, such as declopramide (B1670142) (also known as 3-chloroprocainamide or 3CPA), to elucidate their effects on cancer cells. nih.gov These studies provide a foundational understanding of the pathways that may be targeted by this class of compounds.

In Vitro Antiproliferative Studies on Cancer Cell Lines

N-substituted benzamides have demonstrated the ability to induce apoptosis and inhibit proliferation in various cancer cell lines. nih.gov Specifically, the compound declopramide (3CPA) has been shown to induce apoptosis in murine 70Z/3 pre-B cells and the human promyelocytic cancer cell line HL60 in vitro. nih.gov Studies on other benzamide derivatives have also shown antiproliferative activity against breast cancer cell lines and various other human cancer cell lines, including those for colon, cervical, and pancreatic cancers. mdpi.comnih.govacgpubs.org

Table 1: Antiproliferative Activity of the N-substituted Benzamide Declopramide (3CPA)

Cell Line Cell Type Effect
70Z/3 Murine pre-B cell Apoptosis Induction
HL60 Human promyelocytic leukemia Apoptosis Induction

Data sourced from a study on the mechanism of N-substituted benzamide-induced apoptosis. nih.gov

Cell Cycle Perturbation Analysis

A notable observation in the study of N-substituted benzamides is their effect on the cell cycle. The lead compound declopramide (3CPA) was found to induce a distinct G2/M cell cycle block in target cells. nih.gov This cell cycle arrest is a significant event that occurs prior to the induction of apoptosis. nih.gov The G2/M block was observed in both the mouse 70Z/3 pre-B cell line and the human HL60 cell line. nih.gov Further investigation revealed that this cell cycle arrest occurs independently of p53 activation, as the effect was also seen in p53-deficient HL60 cells. nih.gov The use of caspase inhibitors did not prevent the cell cycle block, indicating that this process is an upstream event to apoptosis. nih.gov

Apoptosis Induction and Caspase Activation Studies

The primary mechanism of anticancer activity for N-substituted benzamides like declopramide (3CPA) is the induction of apoptosis. nih.gov Research indicates that at doses above 250 μM, declopramide triggers the mitochondrial pathway of apoptosis. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov Caspase-9 is identified as the key initiator caspase in the apoptotic pathway induced by this compound. nih.gov

While the caspase-8 inhibitor had less effect, the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were both shown to inhibit apoptosis and improve cell viability when administered before exposure to declopramide. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was able to inhibit declopramide-induced apoptosis, further confirming the involvement of the mitochondrial pathway. nih.gov

Evaluation of Anti-inflammatory Potential

No in vivo or in vitro studies detailing the anti-inflammatory effects of this compound were found. There is no data on its effects in models such as carrageenan-induced paw edema or its impact on inflammatory markers.

Studies on Antiviral Efficacy

No research was identified that investigates the antiviral properties of this compound against any specific virus, including the tobacco mosaic virus.

Investigation of Enzyme Inhibition Profiles

In Vitro Enzyme Inhibition Assays:No data from in vitro enzyme inhibition assays for this compound could be located.

To provide an article that meets the user's stringent requirements for detail and scientific accuracy, dedicated research on the biological activities of this compound would need to be conducted and published. At present, this information does not appear to be available in the public domain.

Mechanistic Investigations of Biological Action

Elucidation of Cellular and Subcellular Targets

At present, specific cellular and subcellular targets of 3-chloro-N-(2-phenoxyethyl)benzamide have not been definitively identified in published scientific literature. The lipophilic nature of the molecule, suggested by its structural components—a chlorobenzene (B131634) ring, an amide linkage, and a phenoxyethyl group—may allow for passage across cellular membranes. This characteristic suggests potential interactions with intracellular components, in addition to any effects on cell surface receptors. Further experimental research, including cell fractionation and proteomics-based approaches, is required to pinpoint its precise localization and primary targets within the cell.

Molecular Level Interactions with Biological Macromolecules

The interaction of this compound with biological macromolecules such as receptors and enzymes is a key area of investigation for understanding its biological effects.

Receptor Binding Affinity and Selectivity

Comprehensive receptor binding assays for this compound are not yet available in the public domain. Computational docking studies could provide initial hypotheses regarding its potential affinity for various receptor families. For instance, the benzamide (B126) scaffold is a common feature in ligands for dopamine (B1211576) and serotonin (B10506) receptors. However, without experimental validation, any potential receptor interactions remain speculative. Future research employing radioligand binding assays or surface plasmon resonance would be necessary to determine its binding affinity and selectivity profile across a panel of relevant receptors.

Enzyme Active Site Interaction Mechanisms

The potential for this compound to interact with enzyme active sites is an area of significant interest. The benzamide functional group can participate in hydrogen bonding, a common interaction within enzyme active sites. The chloro- and phenoxy- substituents could engage in hydrophobic or van der Waals interactions, contributing to binding affinity and specificity. While specific enzyme targets have not been identified, classes of enzymes such as kinases, hydrolases, or oxidoreductases could be potential candidates for interaction. Detailed enzymatic assays and structural biology studies, such as X-ray crystallography of the compound in complex with a target enzyme, would be required to elucidate the precise mechanism of interaction.

Analysis of Intracellular Signaling Pathway Modulation

Given the lack of confirmed cellular targets, the specific intracellular signaling pathways modulated by this compound remain to be determined. Should the compound be found to interact with a specific cell surface receptor or intracellular enzyme, subsequent studies would focus on downstream signaling cascades. Methodologies such as Western blotting for key signaling proteins (e.g., kinases, transcription factors), reporter gene assays, and phosphoproteomics would be instrumental in mapping the signaling pathways affected by the compound.

Exploration of Key Biological Processes Affected by this compound

The broader biological processes influenced by this compound are contingent on its molecular targets and the signaling pathways it modulates. Based on the activities of other benzamide-containing compounds, potential areas of investigation could include neurotransmission, inflammatory responses, or cell cycle regulation. However, without specific experimental data on this particular compound, any discussion of its effects on biological processes would be speculative. Future cell-based assays and in vivo studies will be critical to understanding its physiological and pathophysiological consequences.

Structure Activity Relationship Sar and Structure Mechanism Relationship Studies

Systematic Elucidation of Structural Features Governing Biological Activity

A comprehensive understanding of the SAR of 3-chloro-N-(2-phenoxyethyl)benzamide has been achieved through the synthesis and evaluation of a series of analogs. These studies have highlighted the critical roles of the benzoyl ring, the flexible phenoxyethyl chain, and the specific nature of substituent groups.

The benzoyl ring is a key structural motif, and the nature and position of substituents on this ring significantly impact the compound's biological profile. The presence of a chlorine atom at the 3-position is a defining feature of the parent compound. Studies on related benzamides have shown that the introduction of electron-withdrawing groups, such as halogens, on the benzoyl ring can enhance biological activity. For instance, in a series of N-(4,6-dimethyl-2-pyridinyl) benzamides, it was observed that electronegative substituents, particularly at the meta position, were favorable for anti-inflammatory activity. This suggests that the 3-chloro substituent in this compound likely plays a crucial role in its electronic properties, potentially influencing its interaction with biological targets.

The position of the substituent is also critical. Research on other benzamide (B126) series has demonstrated that altering the substitution pattern (ortho, meta, or para) can lead to significant changes in activity, likely due to steric and electronic effects that affect binding to target proteins.

The N-(2-phenoxyethyl) side chain provides a degree of conformational flexibility that is essential for the molecule's interaction with its biological target. The orientation of the phenoxy group relative to the benzamide core can adopt various conformations, and it is hypothesized that a specific, low-energy conformation is required for optimal binding.

Beyond the existing 3-chloro group, further halogenation or the introduction of other substituents has been explored in analogous benzamide structures. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the introduction of a 4-fluoro substituent on the phenoxy ring was found to be a key feature for potent activity. mdpi.com This highlights that substitutions on both aromatic rings of the N-(2-phenoxyethyl)benzamide scaffold can have a profound impact on the biological outcome. The table below illustrates the impact of various substitutions on the activity of a series of 2-phenoxybenzamide (B1622244) analogs.

Compound IDBenzoyl Ring SubstituentPhenoxy Ring SubstituentBiological Activity (IC50, µM)
1 3-CF34-F0.6593
2 3-CF3H>10
3 H4-F>10
4 3-Cl4-F(Not Reported)

Data extrapolated from a study on 2-phenoxybenzamides with antiplasmodial activity, demonstrating the importance of specific substitutions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations and establish a more predictive understanding of the SAR, quantitative structure-activity relationship (QSAR) modeling has been employed for various classes of benzamides. These computational models aim to correlate the biological activity of a series of compounds with their physicochemical properties.

The general approach involves:

Synthesizing and testing a library of analogs.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods to identify the descriptors that best correlate with the observed biological activity.

Building a mathematical equation that can predict the activity of new, untested compounds.

The success of a QSAR model hinges on the identification of the most relevant physico-chemical descriptors. For various benzamide series, several key descriptors have been identified as being critical for their biological activity. These often include:

Topological descriptors: These describe the connectivity and branching of the molecule. Molecular connectivity indices (e.g., ¹χ, ²χ) have been shown to be important in modeling the antimicrobial activity of substituted benzamides.

Electronic descriptors: These relate to the electron distribution in the molecule. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be crucial for understanding reactivity and interaction with biological targets.

Steric descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Kier's shape indices (κ) are often used to quantify the steric influence of different substituents.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is often correlated with a compound's ability to cross cell membranes.

For example, a 3D-QSAR study on a series of N-(4,6-dimethyl-2-pyridinyl) benzamides revealed that electrostatic fields played a major role in determining their anti-inflammatory activity, with more electronegative substituents being favorable. This aligns with the qualitative observation of the importance of the 3-chloro group in the target compound.

The table below summarizes key physico-chemical descriptors often found to be important in QSAR models of benzamide derivatives.

Descriptor TypeExample DescriptorSignificance in SAR
Topological Molecular Connectivity Index (²χ)Describes molecular shape and branching, influencing receptor fit.
Electronic HOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molar Refractivity (MR)Quantifies the volume occupied by a substituent, affecting steric hindrance at the binding site.
Hydrophobic LogPMeasures lipophilicity, which is crucial for membrane permeability and reaching the target site.

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis of 3-chloro-N-(2-phenoxyethyl)benzamide

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Due to the presence of several rotatable bonds in this compound, it can adopt a multitude of conformations.

The bond between the benzamide (B126) carbonyl carbon and the 3-chlorophenyl ring.

The C-N bond of the amide linkage.

The bonds within the N-(2-phenoxyethyl) side chain (N-CH₂, CH₂-CH₂, and CH₂-O).

The bond between the ether oxygen and the phenyl ring.

A systematic conformational search would involve rotating these bonds at specific increments to generate a wide array of possible structures. The energy of each resulting conformation is then calculated using molecular mechanics (MM) force fields or more accurate quantum mechanics (QM) methods. The results of such an analysis would typically be presented in a table, ranking the conformers from lowest to highest energy.

Table 1: Hypothetical Relative Energies of Stable Conformers This interactive table would typically list the most stable conformers, their relative energies (in kcal/mol) compared to the global minimum energy structure, and the key dihedral angles that define their geometry. Without specific research data, this table remains illustrative of the expected output.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle 1 (°C-C-N-C)Dihedral Angle 2 (°C-N-C-C)Dihedral Angle 3 (°N-C-C-O)Dihedral Angle 4 (°C-C-O-C)
Conf-010.00Data not availableData not availableData not availableData not available
Conf-02Data not availableData not availableData not availableData not availableData not available
Conf-03Data not availableData not availableData not availableData not availableData not available

Understanding the lowest energy conformer is crucial as it often represents the most populated state of the molecule and the one most likely to be biologically active.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, such as a protein or enzyme. This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction.

The process involves:

Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

Defining the binding site or active site on the target.

Generating a set of possible conformations for the ligand.

Using a docking algorithm to place the ligand conformations into the binding site and scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions).

The output of a docking simulation is a binding score (or binding energy), which estimates the strength of the ligand-target interaction, and a predicted binding pose. Detailed analysis of the pose reveals key amino acid residues that interact with the ligand. For this compound, one would expect interactions involving the chlorine atom, the amide group (which can act as a hydrogen bond donor and acceptor), and the aromatic rings.

Table 2: Illustrative Molecular Docking Results This table would summarize the findings from docking the compound against a hypothetical protein target. It would include binding affinity scores and a list of key interactions.

ParameterValue
Target ProteinNot Specified in Literature
Docking Score (kcal/mol)Data not available
Predicted Interactions
Hydrogen BondsData not available
Pi-Pi StackingData not available
Halogen BondsData not available
Hydrophobic InteractionsData not available

Such data is vital for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs.

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. An MD simulation would be performed on the best-ranked docked complex of this compound and its target protein to assess the stability of the binding pose.

Starting with the docked structure, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces on each atom and integrates Newton's equations of motion over a period typically ranging from nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

These simulations provide a more realistic understanding of the binding event and can help refine the initial docking predictions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. For this compound, these calculations can provide valuable information about its structure and reactivity.

Important parameters derived from quantum chemical calculations include:

Optimized Geometry: The most stable molecular geometry is determined with high accuracy.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions.

Atomic Charges: Calculation of partial charges on each atom helps in understanding the molecule's polarity and its interaction with other molecules.

Table 3: Representative Quantum Chemical Calculation Outputs (DFT) This table illustrates the type of data that would be generated from DFT calculations on the compound.

PropertyCalculated Value
Energy of HOMO (eV)Data not available
Energy of LUMO (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

These electronic parameters are fundamental to predicting how the molecule will behave in chemical reactions and how it will interact with its biological target.

Advanced Spectroscopic and Crystallographic Research

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

As of this review, specific single-crystal X-ray diffraction data for 3-chloro-N-(2-phenoxyethyl)benzamide has not been reported in publicly available literature. However, crystallographic studies on analogous benzamide (B126) structures, such as 3-chloro-N-(2-chlorophenyl)benzamide and 3-chloro-N-(2-methylphenyl)benzamide, have been successfully conducted. nih.govnih.gov These studies reveal key structural features, such as the planarity between the aromatic rings and the role of intermolecular hydrogen bonds in stabilizing the crystal lattice. nih.gov

Were a suitable single crystal of this compound to be analyzed, the resulting data would be presented in a crystallographic information file (CIF). The key parameters determined would include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information allows for the precise determination of its solid-state molecular conformation.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of the data that would be obtained from a single crystal X-ray diffraction experiment, as specific data is not currently published.)

Parameter Expected Value
Chemical Formula C₁₅H₁₄ClNO₂
Formula Weight 275.73
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in a solution state. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the environments of the carbon atoms.

Comprehensive ¹H and ¹³C NMR spectral data specifically for this compound are not detailed in the surveyed scientific literature. Analysis of related compounds, such as 3-chloro-N,N-dimethylbenzamide, demonstrates the utility of NMR in identifying the distinct signals corresponding to aromatic and aliphatic protons and carbons. rsc.org For this compound, ¹H NMR would be expected to show distinct signals for the protons on the 3-chlorobenzoyl ring, the phenoxy ring, and the ethyl linker. Similarly, ¹³C NMR would provide the chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table represents predicted shifts based on standard chemical shift ranges for the functional groups present. Actual experimental data is not currently published.)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄Cl) 7.4 - 7.8 Multiplet
Aromatic (OC₆H₅) 6.9 - 7.3 Multiplet
Amide (NH) ~8.5 Broad Singlet
Methylene (OCH₂) ~4.1 Triplet
Methylene (NCH₂) ~3.8 Quartet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table represents predicted shifts based on standard chemical shift ranges. Actual experimental data is not currently published.)

Carbons Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic (C-O) 155 - 160
Aromatic (C-Cl) 133 - 136
Aromatic (CH) 115 - 132
Methylene (OCH₂) 65 - 70
Methylene (NCH₂) 38 - 42

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Structural Characterization

Mass spectrometry (MS) and infrared (IR) spectroscopy are crucial techniques for confirming the molecular weight and identifying the functional groups within a molecule.

Specific experimental mass spectrometry and infrared spectroscopy data for this compound are not available in the reviewed literature. Mass spectrometry would be used to confirm the molecular weight of the compound (275.73 g/mol ). vulcanchem.com High-resolution mass spectrometry (HRMS) would further provide the exact mass, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural information.

Infrared spectroscopy detects the vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I) bond, the C-N (amide II) bond, C-O ether linkages, and aromatic C-H and C-Cl bonds.

Table 4: Expected Infrared Absorption Bands for this compound (Note: This table is based on typical IR frequencies for the functional groups present. Specific experimental data is not currently published.)

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Amide I C=O Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
Amide II N-H Bend / C-N Stretch 1510 - 1570
Ether C-O Stretch 1200 - 1260
Aryl Halide C-Cl Stretch 600 - 800

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Benzamide (B126) Derivatives with Enhanced Potency and Selectivity

The future development of therapeutic agents based on the 3-chloro-N-(2-phenoxyethyl)benzamide scaffold will heavily rely on innovative design and synthesis strategies aimed at optimizing potency and selectivity for specific biological targets.

Molecular Modification and Structure-Activity Relationship (SAR) Studies: A primary focus will be the systematic modification of the core benzamide structure. This involves altering substituents on both the benzoyl and phenoxyethyl moieties to understand their influence on biological activity. For instance, studies on other benzamide derivatives have shown that modifications to the terminal benzene (B151609) rings and the length of the linker can significantly impact efficacy and selectivity, such as in the development of histone deacetylase (HDAC) inhibitors. researchgate.net Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing analogues with improved binding affinity and pharmacokinetic profiles. vensel.org

Enhancing Target Selectivity: A significant challenge in drug development is minimizing off-target effects. Future research will likely focus on designing derivatives of this compound that exhibit high selectivity for a single therapeutic target. For example, research into benzamide-based inhibitors of the CYP1B1 enzyme, which is expressed in cancerous tissues, aims to avoid the toxicities associated with non-selective inhibitors. vensel.org This can be achieved by exploiting subtle differences in the target's binding pocket compared to other related proteins.

Innovative Synthetic Methodologies: The advancement of synthetic organic chemistry will play a crucial role in creating novel benzamide derivatives. Efficient and versatile synthetic routes will enable the generation of diverse libraries of compounds for high-throughput screening. nih.gov This includes the development of novel methods for forming the amide bond, which is central to the benzamide structure. nih.gov

The table below summarizes examples of how modifications to the benzamide scaffold have influenced potency and selectivity in various studies.

Benzamide Derivative Class Structural Modification Observed Outcome Therapeutic Target
HDAC InhibitorsModification of linker length and terminal ring substitutionsShorter molecules with specific substitutions (e.g., NH2 group) showed stronger HDAC inhibition. researchgate.netHistone Deacetylases (HDACs)
Anticancer AgentsIntroduction of a bicyclic heterocycle moietyResulted in excellent antitumor activities against various cancer cell lines. nanobioletters.comNot specified
CYP1B1 InhibitorsComputational design based on shape and electrostatic similarityDesigned molecule showed a high degree of similarity to known inhibitors and identical binding patterns in docking studies. vensel.orgCytochrome P450 1B1
Pancreatic β-cell Protective AgentsSubstitution of a triazole pharmacophore with a glycine-like amino acidLed to a novel scaffold with significantly improved potency and water solubility. nih.govER Stress in Pancreatic β-cells

Combination Studies with Existing Therapeutic Agents

The therapeutic potential of this compound analogues may be significantly enhanced when used in combination with existing drugs. Such strategies can lead to synergistic effects, overcome drug resistance, and reduce therapeutic doses, thereby minimizing side effects.

Synergy with Chemotherapeutic Agents: A promising area of investigation is the combination of benzamide derivatives with conventional chemotherapy. For example, the novel benzamide derivative VKNG-2 has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is a key mechanism of multidrug resistance. nih.gov This suggests that analogues of this compound could be developed as adjuvants to chemotherapy, making cancer cells more susceptible to treatment.

Overcoming Antimicrobial Resistance: Combination therapy is a cornerstone of combating antimicrobial resistance. acs.org Future studies could explore the synergistic effects of this compound analogues with existing antibiotics or antifungals. Some plant-derived bioactive compounds have been shown to enhance the efficacy of antibiotics by inhibiting bacterial efflux pumps. mdpi.com A similar mechanism could be explored for novel benzamide derivatives.

Multi-target Therapy: Combining a benzamide derivative with another therapeutic agent could provide a multi-pronged attack on complex diseases. For instance, in the context of cancer, a benzamide analogue targeting a specific signaling pathway could be combined with an immunotherapeutic agent to simultaneously inhibit tumor growth and stimulate an anti-tumor immune response.

The following table provides examples of combination approaches that have shown promise in preclinical or clinical studies.

Drug Combination Disease/Condition Mechanism of Interaction Outcome
VKNG-2 (benzamide derivative) + Mitoxantrone/SN-38Colon CancerInhibition of ABCG2 transporter, reversing multidrug resistance. nih.govRestored efficacy of chemotherapeutic drugs. nih.gov
Fluconazole + DicyclomineFungal InfectionsIncreased fungal cell permeability and inhibition of nutrient intake. elifesciences.orgSynergistic antifungal activity. elifesciences.org
β-lactamase inhibitor (e.g., Clavulanic acid) + β-lactam antibiotic (e.g., Amoxicillin)Bacterial InfectionsInhibition of bacterial enzyme that degrades the antibiotic. acs.orgOvercomes antibiotic resistance. acs.org

Exploration of Novel Therapeutic Indications for this compound Analogues

The diverse biological activities reported for the benzamide class of compounds suggest that analogues of this compound could have therapeutic applications beyond a single disease area. walshmedicalmedia.comresearchgate.net Future research should aim to explore these novel indications through systematic screening and mechanistic studies.

Neurodegenerative and Psychiatric Disorders: Substituted benzamides have a history of use in psychiatry, with some acting as antipsychotics by interacting with dopamine (B1211576) receptors. nih.gov This raises the possibility that novel analogues could be developed for a range of neurological and psychiatric conditions, such as schizophrenia, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. walshmedicalmedia.com

Infectious Diseases: The emergence of drug-resistant pathogens is a major global health threat. Research has shown that certain benzamide derivatives possess antimicrobial and antitubercular properties. mdpi.com For example, 3,5-dinitrobenzamide (B1662146) derivatives have shown potent activity against Mycobacterium tuberculosis. mdpi.com This highlights the potential for developing analogues of this compound as novel anti-infective agents.

Metabolic Diseases: Recent discoveries have identified benzamide analogues as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.gov This opens up a new and exciting therapeutic avenue for this class of compounds in the treatment of metabolic disorders.

The table below highlights the diverse therapeutic potential of various benzamide analogues.

Therapeutic Area Benzamide Analogue Class Key Research Finding
Oncology Entinostat (MS-275)A class I selective HDAC inhibitor with efficacy in solid tumors. nih.gov
Infectious Diseases 3,5-DinitrobenzamidesExhibited potent activity against Mycobacterium tuberculosis, comparable to isoniazid. mdpi.com
Neurology/Psychiatry Sulpiride, AmisulprideUsed as antipsychotic agents, acting as selective dopamine D2 receptor antagonists. walshmedicalmedia.com
Diabetes N-(2-(Benzylamino)-2-oxoethyl)benzamide analoguesProtect pancreatic β-cells from ER stress-induced death, with high potency. nih.gov
Inflammatory Diseases N-(phenylcarbamothioyl)benzamide derivativesShowed promising anti-inflammatory activity in preclinical screening. ijsrst.com

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-N-(2-phenoxyethyl)benzamide?

Methodological Answer:
The compound is typically synthesized via amide bond formation between 3-chlorobenzoic acid derivatives and 2-phenoxyethylamine. A common approach involves activating the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine in a polar aprotic solvent (e.g., acetonitrile) under reflux. For example, in analogous benzamide syntheses, equimolar amounts of 3-chlorobenzoic acid and the amine are refluxed for 3 hours after acid chloride formation, yielding crystals upon slow evaporation . Purification is achieved via recrystallization or column chromatography.

Advanced: How can reaction conditions be optimized to enhance yield and minimize byproducts?

Methodological Answer:
Optimization involves:

  • Catalyst Selection : Use coupling agents like EDCI/HOBt for milder conditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to avoid decomposition.
  • Stoichiometry : A slight excess (1.2 equivalents) of the amine ensures complete conversion of the acid chloride.
  • Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct suppression.
    For example, achieved a 68% yield using SOCl₂ in acetonitrile, while optimized yields >95% via palladium-catalyzed coupling in DMF .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Slow evaporation from acetonitrile/ethanol yields diffraction-quality crystals.

Data Collection : A diffractometer (e.g., Oxford Gemini) with MoKα radiation (λ = 0.71073 Å) collects reflection data at low temperatures (e.g., 123 K) to reduce thermal motion .

Structure Refinement : Software like SHELXL refines atomic positions, bond lengths, and angles. For example, reported a monoclinic P2₁/c space group with Z = 4 and R-factor = 0.068 .

Advanced: How do intermolecular interactions (e.g., hydrogen bonds, halogen contacts) influence the solid-state packing of this compound?

Methodological Answer:
Key interactions include:

  • N–H···O Hydrogen Bonds : Form C(7) chains along specific crystallographic axes (e.g., [010] in ) .
  • C–H···O Weak Interactions : Stabilize layers, as seen in the dihedral angle of 15.2° between aromatic rings .
  • Halogen Interactions : Cl···Cl distances >3.8 Å (e.g., 3.943 Å in ) are non-covalent but influence packing . Computational DFT studies (e.g., ) model these interactions to predict polymorphism .

Basic: What spectroscopic techniques are used to characterize this compound, and what key data are observed?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm amide formation (δ ~8.0 ppm for N–H; δ ~167 ppm for C=O). reports δ 7.82 ppm (aromatic protons) and δ 170.1 ppm (amide carbonyl) .
  • IR Spectroscopy : Stretch frequencies at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .
  • HPLC/MS : Purity assessment (>95%) and molecular ion peaks (e.g., m/z 361.3 [M+H]⁺ in ) .

Advanced: How are structure-activity relationships (SARs) investigated for biological targets (e.g., antiparasitic activity)?

Methodological Answer:

  • Substituent Variation : Modify the phenoxyethyl group (e.g., halogenation, alkylation) and test against targets like Trypanosoma brucei ().
  • Enzyme Assays : Measure IC₅₀ values for target enzymes (e.g., acps-pptase in ).
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes. combined SAR with HRMS and X-ray data to optimize Ki values .

Basic: What analytical methods resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • DSC/TGA : Differentiate polymorphs (e.g., Form IA vs. IB in ) by thermal profiles.
  • PXRD : Compare experimental patterns with simulated data from SC-XRD (e.g., ’s monoclinic vs. orthorhombic polymorphs) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks caused by conformational flexibility .

Advanced: How do computational methods (e.g., DFT) validate experimental observations of halogen interactions?

Methodological Answer:

  • Geometry Optimization : DFT (B3LYP/6-31G*) calculates equilibrium Cl···Cl distances (3.0–4.0 Å) and interaction energies. ’s Cl···Cl distance of 3.943 Å aligns with DFT-predicted van der Waals radii .
  • Electrostatic Potential Maps : Visualize σ-hole regions guiding halogen bonding. used Hirshfeld surface analysis to quantify interaction contributions .

Basic: What safety protocols are recommended for handling this compound in vitro?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Waste Disposal : Segregate halogenated waste for incineration ( recommends professional waste management) .
  • Ventilation : Use fume hoods during synthesis to avoid SOCl₂ exposure .

Advanced: How is high-throughput crystallography applied to study polymorphic forms?

Methodological Answer:

  • Automated Screening : Use robotics to test 100+ solvent combinations for crystallization.
  • Synchrotron Radiation : Collect high-resolution data rapidly (e.g., used synchrotron PXRD for dimorph analysis) .
  • Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict crystallization conditions.

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